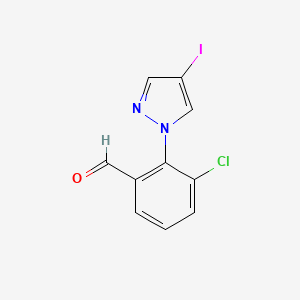
3-Chloro-2-(4-iodo-1H-pyrazol-1-yl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-(4-iodo-1H-pyrazol-1-yl)benzaldehyde is an organic compound that belongs to the class of heterocyclic compounds known as pyrazoles. This compound is characterized by the presence of a chloro group at the third position and an iodo group at the fourth position of the pyrazole ring, which is attached to a benzaldehyde moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(4-iodo-1H-pyrazol-1-yl)benzaldehyde typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine to form the pyrazole structure. The reaction is catalyzed by iodine, which facilitates the formation of electrophilic particles as intermediates . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-2-(4-iodo-1H-pyrazol-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro and iodo groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide or potassium cyanide.
Major Products Formed
Oxidation: 3-Chloro-2-(4-iodo-1H-pyrazol-1-yl)benzoic acid.
Reduction: 3-Chloro-2-(4-iodo-1H-pyrazol-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Chloro-2-(4-iodo-1H-pyrazol-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Used in the development of new materials and as a precursor for the synthesis of various functionalized compounds.
Mecanismo De Acción
The mechanism of action of 3-Chloro-2-(4-iodo-1H-pyrazol-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in antimicrobial studies, the compound may inhibit the growth of bacteria by interfering with their cell wall synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine
- 5-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine
- 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine
Uniqueness
3-Chloro-2-(4-iodo-1H-pyrazol-1-yl)benzaldehyde is unique due to its specific substitution pattern on the pyrazole ring and the presence of the benzaldehyde moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C10H6ClIN2O |
|---|---|
Peso molecular |
332.52 g/mol |
Nombre IUPAC |
3-chloro-2-(4-iodopyrazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C10H6ClIN2O/c11-9-3-1-2-7(6-15)10(9)14-5-8(12)4-13-14/h1-6H |
Clave InChI |
UNDWLWCZXPCBOW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)N2C=C(C=N2)I)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


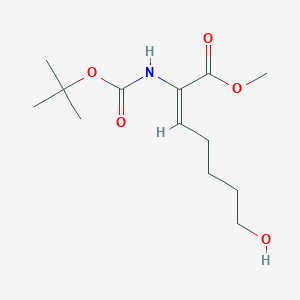
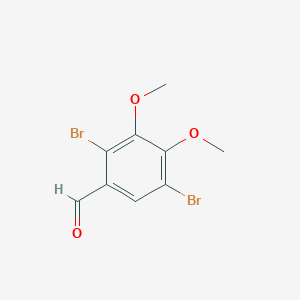

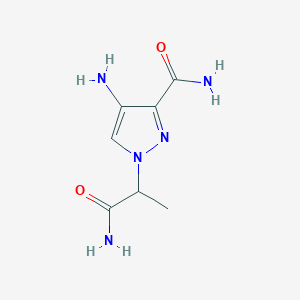
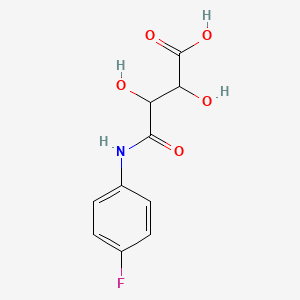
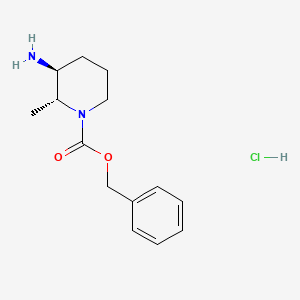

![Phenyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone](/img/structure/B13085461.png)

![Methyl 2'-(2,4-difluorophenyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline]-6'-carboxylate](/img/structure/B13085469.png)
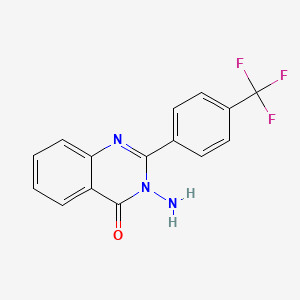
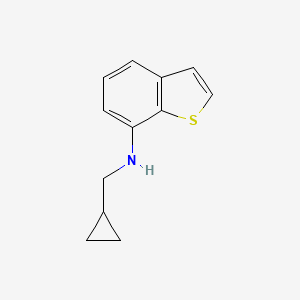
![2-amino-N-[(2S)-2-[benzyl(methyl)amino]cyclohexyl]propanamide](/img/structure/B13085502.png)
![Perfluorophenyl benzo[d][1,3]dioxole-4-carboxylate](/img/structure/B13085504.png)
